molecular formula C13H8O2S B14684266 Dibenzo[b,d]thiophene-1-carboxylic acid CAS No. 34724-68-0

Dibenzo[b,d]thiophene-1-carboxylic acid

Cat. No.: B14684266
CAS No.: 34724-68-0
M. Wt: 228.27 g/mol
InChI Key: CLDJTTWVDVIKKN-UHFFFAOYSA-N
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Description

Dibenzo[b,d]thiophene-1-carboxylic acid is an organosulfur compound that consists of a dibenzo[b,d]thiophene core with a carboxylic acid functional group at the 1-position This compound is part of the larger family of dibenzothiophenes, which are known for their aromatic properties and presence in various natural and synthetic materials

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the intramolecular cyclization of o-alkynylthiophenols, which can be catalyzed by rhodium complexes . Another approach involves the Ullmann cross-coupling reaction of o-bromoarylthioacetamides, followed by cyclization to form the dibenzo[b,d]thiophene core .

Industrial Production Methods: Industrial production of dibenzo[b,d]thiophene-1-carboxylic acid may involve large-scale cyclization reactions using readily available starting materials and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Biphenyl derivatives

    Substitution: Halogenated or nitrated dibenzo[b,d]thiophene derivatives

Mechanism of Action

The mechanism of action of dibenzo[b,d]thiophene-1-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

    Dibenzothiophene: Similar in structure but lacks the carboxylic acid group.

    Dibenzofuran: Contains an oxygen atom instead of sulfur.

    Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.

Uniqueness: Dibenzo[b,d]thiophene-1-carboxylic acid is unique due to the presence of both the dibenzo[b,d]thiophene core and the carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

34724-68-0

Molecular Formula

C13H8O2S

Molecular Weight

228.27 g/mol

IUPAC Name

dibenzothiophene-1-carboxylic acid

InChI

InChI=1S/C13H8O2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15)

InChI Key

CLDJTTWVDVIKKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C(=O)O

Origin of Product

United States

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